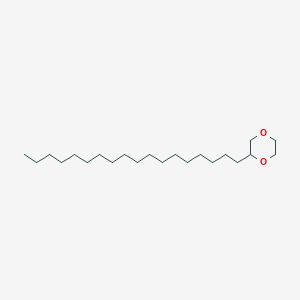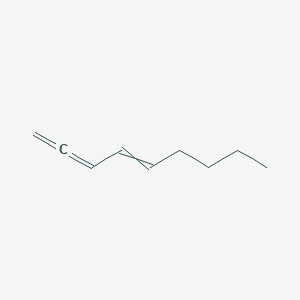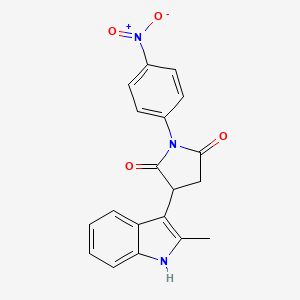
3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that features both indole and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be constructed via a cyclization reaction.
Coupling Reactions: The indole and pyrrolidine moieties are then coupled together using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the nitro group on the phenyl ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways due to its structural similarity to bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and pyrrolidine structures can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the nitro group on the phenyl ring.
3-(1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione: Lacks the methyl group on the indole ring.
Uniqueness
The presence of both a methyl group on the indole ring and a nitro group on the phenyl ring makes 3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione unique. These functional groups can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
61123-24-8 |
|---|---|
Fórmula molecular |
C19H15N3O4 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
3-(2-methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H15N3O4/c1-11-18(14-4-2-3-5-16(14)20-11)15-10-17(23)21(19(15)24)12-6-8-13(9-7-12)22(25)26/h2-9,15,20H,10H2,1H3 |
Clave InChI |
KQMOAEZWMZPMPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


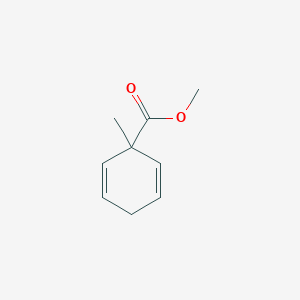

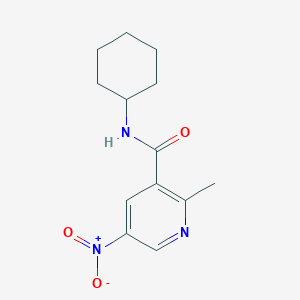

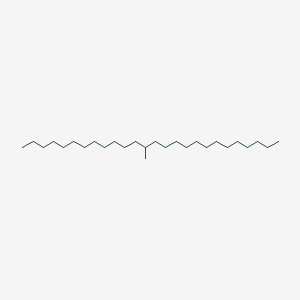
![2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14603142.png)

![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)


![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)

